(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol
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Overview
Description
(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol is an organic compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a methanol group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves the reaction of 3-bromo-5-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include the use of a solvent such as dichloromethane and a reducing agent like sodium borohydride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol can be compared with similar compounds such as:
(2-Bromo-5-(trifluoromethyl)phenyl)methanol: This compound has a trifluoromethyl group instead of a trifluoroethoxy group, which affects its chemical properties and reactivity.
(2-Bromo-5-(trifluoromethoxy)phenyl)methanol: This compound has a trifluoromethoxy group, which also influences its chemical behavior and applications.
Properties
Molecular Formula |
C9H8BrF3O2 |
---|---|
Molecular Weight |
285.06 g/mol |
IUPAC Name |
[3-bromo-5-(2,2,2-trifluoroethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H8BrF3O2/c10-7-1-6(4-14)2-8(3-7)15-5-9(11,12)13/h1-3,14H,4-5H2 |
InChI Key |
RMXAHIPUWZNJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)Br)CO |
Origin of Product |
United States |
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